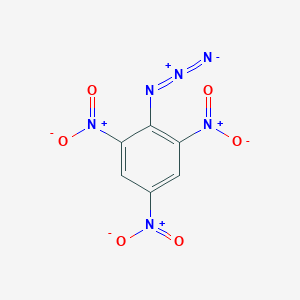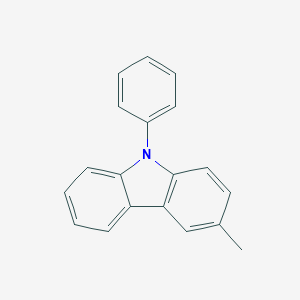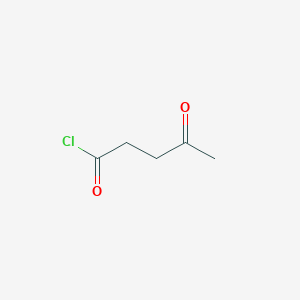
4-Oxopentanoyl chloride
描述
4-Oxopentanoyl chloride, also known as levulinic acid chloride, is an organic compound with the molecular formula C5H7ClO2. It is a derivative of levulinic acid and is characterized by the presence of a ketone and an acyl chloride functional group. This compound is used in various chemical reactions and has significant applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 4-Oxopentanoyl chloride can be synthesized from levulinic acid. The typical method involves the reaction of levulinic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction is carried out at room temperature, and the resulting mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large quantities of levulinic acid and thionyl chloride, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically distilled to remove excess thionyl chloride and other by-products .
化学反应分析
Types of Reactions: 4-Oxopentanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form levulinic acid and hydrochloric acid.
Reduction: It can be reduced to 4-hydroxypentanoyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts in the presence of a base to form esters.
Water: Hydrolysis occurs readily at room temperature.
Reducing Agents: Reduction requires anhydrous conditions and a suitable solvent like tetrahydrofuran.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Levulinic Acid: Formed from hydrolysis.
4-Hydroxypentanoyl Chloride: Formed from reduction.
科学研究应用
4-Oxopentanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug molecules and prodrugs.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-oxopentanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, resulting in the substitution of the chloride group. This reactivity is utilized in various synthetic transformations to introduce the 4-oxopentanoyl group into target molecules .
相似化合物的比较
4-Oxobutanoyl Chloride: Similar structure but with one less carbon atom.
4-Oxovaleric Acid: The corresponding acid form of 4-oxopentanoyl chloride.
5-Chlorovaleroyl Chloride: Contains an additional chlorine atom on the carbon chain.
Uniqueness: this compound is unique due to its specific reactivity profile and the presence of both ketone and acyl chloride functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
属性
IUPAC Name |
4-oxopentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(7)2-3-5(6)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMMTHCAUCFZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


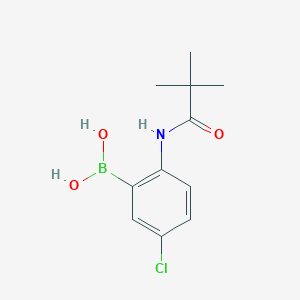
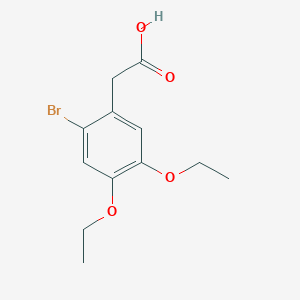
![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)

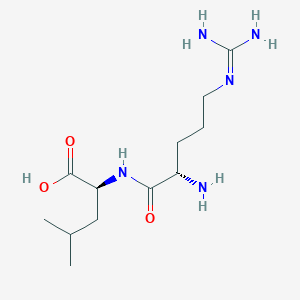
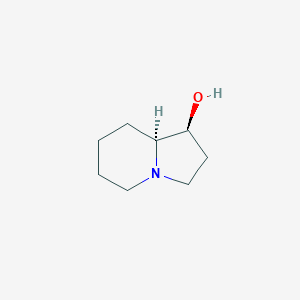
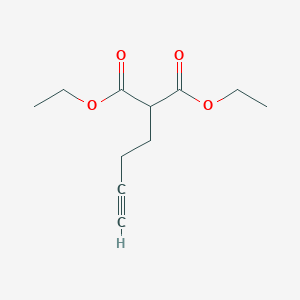
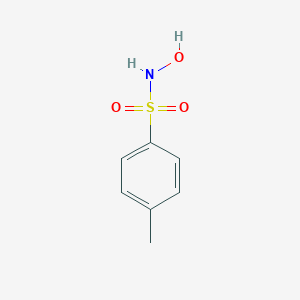
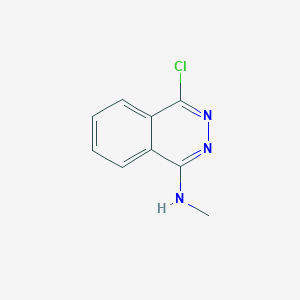
![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B178292.png)
